molecular formula C20H24ClN3O4S B4623603 methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate

methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate

Cat. No. B4623603
M. Wt: 437.9 g/mol
InChI Key: SUQAFMDZCFXSOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions to introduce specific functional groups or to construct the core structure. For instance, compounds with structures similar to the one have been synthesized through processes involving nucleophilic substitution, amidation, and cyclization reactions. These methods aim to build complex molecules with precise control over the molecular architecture (Wujec & Typek, 2023).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR, X-ray crystallography, and mass spectrometry. These analyses reveal the spatial arrangement of atoms within the molecule, providing insights into potential reactive sites and interactions with biological targets. The crystal structure of related compounds has shown configurations that are crucial for their biological activity, indicating the importance of structural analysis in understanding their function (Zhu & Qiu, 2011).

Chemical Reactions and Properties

The compound's reactivity can be inferred from known reactions involving similar structures, such as N-acyliminium ion chemistry used to synthesize 2,6-bridged piperazine-3-ones. This type of chemistry highlights the compound's potential to undergo transformations that could modify its pharmacological properties or lead to new derivatives with enhanced activity (Veerman et al., 2003).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel triazole derivatives, including those related to the methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate structure, have been synthesized and screened for antimicrobial activities. These compounds exhibit good or moderate activities against various microorganisms, demonstrating their potential in antimicrobial research (Bektaş et al., 2010).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

Research into the synthesis of novel compounds derived from this chemical structure has shown potential in developing anti-inflammatory and analgesic agents. These compounds have been synthesized and screened for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities, indicating their possible use in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).

Pharmacological Properties

The pharmacological properties of certain derivatives have been studied, including their affinities for various central nervous system receptors. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating neurological disorders (Tacke et al., 2003).

Synthesis Techniques and Chemical Reactions

Advanced synthesis techniques and the investigation of chemical reactions involving this compound and its derivatives are essential for expanding the utility of these compounds in scientific research. These studies focus on the reaction mechanisms and the synthesis of various derivatives with potential pharmacological applications (Iwanami et al., 1964).

Applications in Organic Chemistry

The compound and its derivatives are also explored in the realm of organic chemistry, contributing to the development of new synthetic methods and the creation of novel chemical structures with potential applications in various fields, including medicine and materials science (Veerman et al., 2003).

properties

IUPAC Name

methyl 2-[[4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carbonyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-13-10-16(19(25)28-3)18(29-13)22-20(26)24-8-6-23(7-9-24)12-14-11-15(21)4-5-17(14)27-2/h4-5,10-11H,6-9,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQAFMDZCFXSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate

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